Cas no 20479-00-9 (2,6,10,10-tetramethylbicyclo[7.2.0]undecane)
![2,6,10,10-tetramethylbicyclo[7.2.0]undecane structure](https://ja.kuujia.com/scimg/cas/20479-00-9x500.png)
2,6,10,10-tetramethylbicyclo[7.2.0]undecane 化学的及び物理的性質
名前と識別子
-
- 2,6,10,10-tetramethylbicyclo[7.2.0]undecane
- caryophyllan
- 4,8,11,11-tetramethylbicyclo[7.2.0]undecane
- SITKOPDZOGHVLY-UHFFFAOYSA-N
- Q27116855
- Bicyclo(7.2.0)undecane, 2,6,10,10-tetramethyl-
- CHEBI:36490
- DTXSID40942652
- Caryophyllane
- 20479-00-9
- D97214
- (1R,9R)-2,6,10,10-tetramethylbicyclo[7.2.0]undecane
- AS-78066
-
- MDL: MFCD18967727
- インチ: InChI=1S/C15H28/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h11-14H,5-10H2,1-4H3
- InChIKey: SITKOPDZOGHVLY-UHFFFAOYSA-N
- ほほえんだ: CC1CCCC(C2CC(C2CC1)(C)C)C
計算された属性
- せいみつぶんしりょう: 208.21924
- どういたいしつりょう: 208.219100893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
2,6,10,10-tetramethylbicyclo[7.2.0]undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054985-100mg |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 100mg |
$240 | 2024-06-06 | |
eNovation Chemicals LLC | Y1054985-250mg |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 250mg |
$430 | 2024-06-06 | |
A2B Chem LLC | AF54496-100mg |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 100mg |
$260.00 | 2024-04-20 | |
1PlusChem | 1P00BWGW-100mg |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 100mg |
$245.00 | 2023-12-19 | |
1PlusChem | 1P00BWGW-250mg |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 250mg |
$443.00 | 2023-12-19 | |
A2B Chem LLC | AF54496-1g |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 1g |
$972.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1054985-1g |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 1g |
$840 | 2024-06-06 | |
eNovation Chemicals LLC | Y1054985-250mg |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 250mg |
$430 | 2025-02-20 | |
eNovation Chemicals LLC | Y1054985-250mg |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 250mg |
$430 | 2025-02-20 | |
eNovation Chemicals LLC | Y1054985-100mg |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane |
20479-00-9 | 95% | 100mg |
$240 | 2025-02-20 |
2,6,10,10-tetramethylbicyclo[7.2.0]undecane 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2,6,10,10-tetramethylbicyclo[7.2.0]undecaneに関する追加情報
Comprehensive Overview of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (CAS No. 20479-00-9)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane, with the CAS number 20479-00-9, is a bicyclic sesquiterpene hydrocarbon that has garnered significant attention in the fields of fragrance chemistry, organic synthesis, and material science. Its unique molecular structure, characterized by a bicyclo[7.2.0]undecane backbone and four methyl substituents, contributes to its stability and versatility in various applications. This compound is often associated with woody, amber-like olfactory profiles, making it a valuable ingredient in perfumery and flavor industries.
In recent years, the demand for sustainable and naturally derived fragrance compounds has surged, driven by consumer preferences for eco-friendly products. 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane aligns with this trend, as it can be synthesized from renewable resources or isolated from plant-derived essential oils. Researchers are also exploring its potential as a precursor for biodegradable polymers, addressing the global push toward reducing plastic waste. The compound’s low toxicity and non-irritating properties further enhance its appeal in cosmetic formulations.
From a structural perspective, the bicyclo[7.2.0]undecane framework of this molecule offers intriguing reactivity patterns, enabling chemists to develop novel derivatives with tailored properties. For instance, modifications at the methyl groups or the bicyclic ring system can yield compounds with enhanced thermal stability or altered scent profiles. Such derivatives are increasingly sought after in high-performance fragrances and functional materials. Additionally, the compound’s volatility and compatibility with common solvents make it a practical choice for industrial-scale production.
The CAS No. 20479-00-9 is frequently referenced in patent literature and academic studies, highlighting its role in advancing green chemistry initiatives. A growing body of research focuses on optimizing synthetic routes to improve yield and reduce environmental impact. Catalytic hydrogenation and enzymatic transformations are among the cutting-edge techniques being investigated. These efforts resonate with the broader scientific community’s emphasis on sustainable manufacturing processes.
Consumer interest in 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane has also been fueled by its presence in natural essential oils, such as those derived from cedarwood and patchouli. This connection to botanicals appeals to the wellness and aromatherapy markets, where authenticity and natural origins are paramount. Furthermore, the compound’s stability under UV light and oxidative conditions makes it a reliable ingredient in long-lasting personal care products, such as lotions and shampoos.
In the realm of analytical chemistry, 20479-00-9 serves as a benchmark for gas chromatography-mass spectrometry (GC-MS) studies due to its distinctive fragmentation pattern. Its well-characterized properties facilitate the identification of structurally related terpenes in complex mixtures. This utility underscores the compound’s importance in quality control and regulatory compliance for fragrance and flavor formulations.
Looking ahead, the versatility of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane positions it as a key player in the evolution of sustainable chemistry. Innovations in biocatalysis and renewable feedstocks are expected to further elevate its industrial relevance. As consumer awareness of ingredient transparency grows, this compound’s well-documented safety profile and multifunctional applications will likely drive its adoption across diverse sectors.
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